molecular formula C10H8N4O2 B12836608 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid

Cat. No.: B12836608
M. Wt: 216.20 g/mol
InChI Key: DRRXGQJBFXIPAP-UHFFFAOYSA-N
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Description

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is a heterocyclic compound that features both imidazole and indazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process includes proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reaction conditions that can be easily controlled and monitored on a large scale .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Its unique chemical properties make it valuable in developing new materials and catalysts

Mechanism of Action

The mechanism by which 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Indole Derivatives: These compounds share the indole ring structure and exhibit similar bioactive properties.

    Imidazole Derivatives: Compounds with the imidazole ring are also comparable in terms of their chemical reactivity and applications.

Uniqueness: What sets 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid apart is its combined imidazole and indazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications .

Biological Activity

2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid (CAS Number: 1509059-07-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₀H₈N₄O₂
  • Molecular Weight : 216.20 g/mol
  • Structure : The compound features a fused imidazole and indazole ring system, which is characteristic of many biologically active compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets:

  • Enzyme Inhibition : Compounds with imidazole and indazole moieties often act as enzyme inhibitors. For instance, imidazole derivatives have been shown to inhibit kinases such as p38α MAP kinase with IC₅₀ values in the nanomolar range, indicating potent inhibitory effects on cellular signaling pathways involved in inflammation and cancer progression .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to this compound. The findings are summarized in Table 1.

CompoundMIC (µg/mL)Target Organism
2a0.012Staphylococcus aureus
2bNDBacillus subtilis
2cNDEscherichia coli
2d0.044Klebsiella pneumoniae

ND = Not Determined

These results indicate that certain derivatives exhibit strong antibacterial activity, suggesting that modifications to the imidazole structure can enhance efficacy against specific pathogens .

Case Studies

  • Cancer Therapeutics : Research has indicated that imidazole derivatives can serve as potential anticancer agents by targeting specific kinases involved in tumor growth. For example, compounds similar to this compound have shown IC₅₀ values below 100 nM against various cancer cell lines .
  • Inflammatory Diseases : The compound's ability to inhibit p38 MAP kinase suggests potential applications in treating inflammatory conditions. In vitro studies have demonstrated that derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages .

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-methyl-6,7-dihydroimidazo[4,5-e]indazole-8-carboxylic acid

InChI

InChI=1S/C10H8N4O2/c1-4-11-6-3-2-5-7(8(6)12-4)9(10(15)16)14-13-5/h2-3,13-14H,1H3,(H,15,16)

InChI Key

DRRXGQJBFXIPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=C3C(=C(NN3)C(=O)O)C2=N1

Origin of Product

United States

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